4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde
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Overview
Description
4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde is a complex organic compound featuring a tetrazole ring, a trifluoromethyl group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The tetrazole intermediate is then coupled with 4-chloro-2-(trifluoromethyl)phenyl derivatives using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Methoxylation and Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzoic acid.
Reduction: 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the tetrazole ring, which can mimic the carboxylate group in biological systems.
Medicine
Medicinally, compounds containing the tetrazole ring are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The trifluoromethyl group enhances the metabolic stability and bioavailability of these compounds.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl and tetrazole groups.
Mechanism of Action
The mechanism of action of compounds containing the tetrazole ring often involves the inhibition of enzymes by mimicking the transition state of the enzyme’s natural substrate. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzoic acid
- 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzyl alcohol
Uniqueness
The unique combination of the tetrazole ring, trifluoromethyl group, and benzaldehyde moiety in 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde provides distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds.
Properties
IUPAC Name |
4-[[1-[4-chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O2/c17-11-3-6-14(13(7-11)16(18,19)20)24-15(21-22-23-24)9-26-12-4-1-10(8-25)2-5-12/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHDZPYUWANMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=NN=NN2C3=C(C=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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